![molecular formula C15H19NO4S B2620961 2-(cyclopropylmethoxy)-N-[(E)-2-phenylethenyl]sulfonylpropanamide CAS No. 1252558-83-0](/img/structure/B2620961.png)
2-(cyclopropylmethoxy)-N-[(E)-2-phenylethenyl]sulfonylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(cyclopropylmethoxy)-N-[(E)-2-phenylethenyl]sulfonylpropanamide” is a complex organic compound. It contains a cyclopropyl group, which is a three-membered carbon ring, and a methoxy group, which is an oxygen atom bonded to a methyl group. The compound also has a phenyl group, which is a six-membered carbon ring, and a sulfonyl group, which is a sulfur atom double-bonded to two oxygen atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For example, a novel 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole was prepared from N’-acetyl-2-(cyclopropylmethoxy)benzohydrazide by using triphenylphosphine, triethylamine, carbon tetrachloride and acetonitrile at 100°C for 1h .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. Similar compounds, such as [2-(cyclopropylmethoxy)phenyl]methanol, contain a total of 28 bond(s). There are 14 non-H bond(s), 6 multiple bond(s), 4 rotatable bond(s), 6 aromatic bond(s), 1 three-membered ring(s), 1 six-membered ring(s), 1 hydroxyl group(s), 1 primary alcohol(s), and 1 ether(s) (aromatic) .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. Similar compounds, such as [2-(cyclopropylmethoxy)phenyl]boronic acid, have a density of 1.2±0.1 g/cm 3, a boiling point of 374.0±44.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .
Mécanisme D'action
2-(cyclopropylmethoxy)-N-[(E)-2-phenylethenyl]sulfonylpropanamide works by binding to the estrogen receptor (ER) and modulating its activity. This compound has been shown to have a high affinity for the ER and is selective for the ERα subtype. By binding to the ER, this compound blocks the effects of estrogen and inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-estrogenic effects, this compound has been shown to have anti-inflammatory properties and to modulate the immune system. This compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-(cyclopropylmethoxy)-N-[(E)-2-phenylethenyl]sulfonylpropanamide has several advantages for use in lab experiments. This compound is highly selective for the ERα subtype and has a high affinity for the receptor, making it a useful tool for studying the role of the ER in various biological processes. However, this compound also has some limitations. This compound has poor solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Orientations Futures
There are several potential future directions for research on 2-(cyclopropylmethoxy)-N-[(E)-2-phenylethenyl]sulfonylpropanamide. One area of interest is the development of new analogs of this compound with improved pharmacological properties. Another area of interest is the investigation of this compound as a potential treatment for other hormone-related cancers, such as prostate cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and to identify new therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(cyclopropylmethoxy)-N-[(E)-2-phenylethenyl]sulfonylpropanamide involves several steps, including the reaction of cyclopropylmethanol with 2-phenylacetaldehyde to form 2-(cyclopropylmethoxy)propionaldehyde. This intermediate is then reacted with sulfonyl chloride to form the sulfonylpropanal. The final step involves the reaction of the sulfonylpropanal with the appropriate amine to form this compound.
Applications De Recherche Scientifique
2-(cyclopropylmethoxy)-N-[(E)-2-phenylethenyl]sulfonylpropanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of breast cancer. This compound has been shown to have potent anti-estrogenic effects, which makes it a promising candidate for the treatment of hormone receptor-positive breast cancer.
Propriétés
IUPAC Name |
2-(cyclopropylmethoxy)-N-[(E)-2-phenylethenyl]sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c1-12(20-11-14-7-8-14)15(17)16-21(18,19)10-9-13-5-3-2-4-6-13/h2-6,9-10,12,14H,7-8,11H2,1H3,(H,16,17)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGVAUGOXMGBOO-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NS(=O)(=O)C=CC1=CC=CC=C1)OCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)NS(=O)(=O)/C=C/C1=CC=CC=C1)OCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Chlorophenyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether](/img/structure/B2620878.png)
![N-[(4-chlorophenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2620879.png)
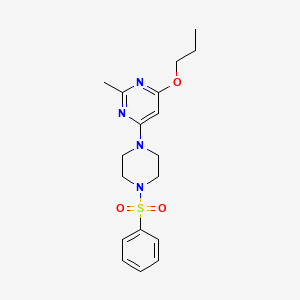
![N-(4-Chlorophenyl)-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2620882.png)
![N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}glycine](/img/structure/B2620884.png)
![1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine dihydrochloride](/img/structure/B2620886.png)
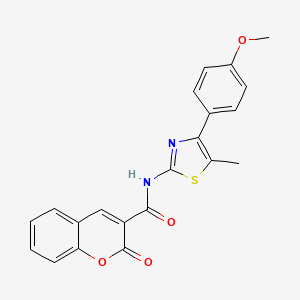

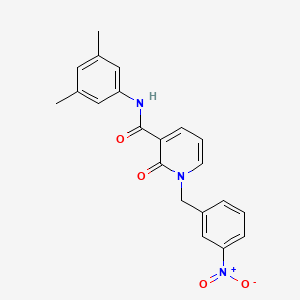
![6-Amino-2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1-(3-methoxyphenyl)pyrimidin-4-one](/img/structure/B2620895.png)
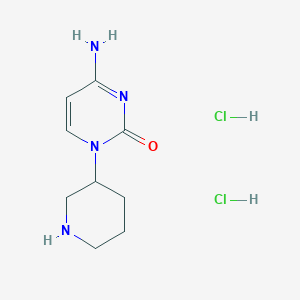
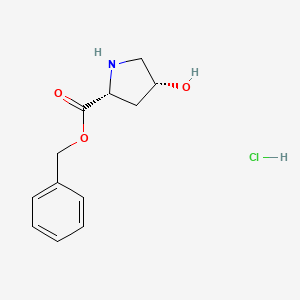
![N-(4-chlorophenyl)-2-((4-(4-methoxyphenyl)-7,8-dimethyl-3H-benzo[b][1,4]diazepin-2-yl)thio)acetamide](/img/structure/B2620899.png)
![N-(4-ethylphenyl)-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2620901.png)